Ethyl 3-amino-5-chloropyrazine-2-carboxylate
Description
Ethyl 3-amino-5-chloropyrazine-2-carboxylate (CAS 1393544-72-3) is a pyrazine derivative characterized by a chloro group at position 5, an amino group at position 3, and an ethyl ester at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable diverse derivatization pathways . Its molecular weight is 243.70 g/mol, with a chemical formula of C₇H₈ClN₃O₂ .
Pyrazine derivatives are widely studied for their bioactivity, solubility, and stability, making structural comparisons essential for optimizing synthetic routes and applications.
Properties
IUPAC Name |
ethyl 3-amino-5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-6(9)11-4(8)3-10-5/h3H,2H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCHPNCLERABHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856442 | |
| Record name | Ethyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393544-72-3 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-5-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393544-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-chloropyrazine-2-carboxylate typically involves the reaction of 3-amino-5-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 3-amino-5-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position and type of substituents on the pyrazine ring significantly influence physicochemical properties and reactivity. Key analogues include:
Key Observations :
- Chloro vs. Amino Substitution: Ethyl 5-aminopyrazine-2-carboxylate (similarity 0.96) exhibits higher aqueous solubility than its chloro-substituted analogue due to the polar amino group .
- Ester Group Impact: Replacing ethyl with methyl (e.g., mthis compound) reduces molecular weight and lipophilicity, affecting membrane permeability in drug design .
Biological Activity
Ethyl 3-amino-5-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound has a unique structure that includes an amino group, a carboxylate group, and a chlorine atom on a pyrazine ring. This configuration is crucial for its biological activity. The compound can be synthesized through various organic reactions, including amidation and alkylation processes, which yield derivatives with enhanced biological properties.
Biological Activity Overview
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) of synthesized derivatives have been reported to range from 1.95 to 31.25 µg/mL, demonstrating effectiveness against multidrug-resistant strains of Mtb .
Anticancer Activity
The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may inhibit specific cancer cell lines by modulating enzyme activity involved in cellular metabolism. The exact mechanisms of action remain to be fully elucidated but are thought to involve interactions with critical molecular targets.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction modulates their activity, potentially leading to the inhibition of bacterial growth or cancer cell proliferation. For instance, derivatives of this compound have been shown to inhibit mycobacterial enoyl-ACP reductase, an enzyme essential for mycolic acid synthesis in Mtb.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.95 - 31.25 | Effective against multidrug-resistant strains |
| Anticancer | Various cancer cell lines | TBD | Mechanism involves enzyme modulation |
| Enzyme Inhibition | Mycobacterial enoyl-ACP reductase | TBD | Potential target for drug development |
Case Studies and Research Findings
- In Vitro Antimycobacterial Evaluation : A study evaluated several derivatives of this compound for their antimycobacterial activity. The most active compounds were identified as having halogen substitutions at specific positions on the aromatic ring, which enhanced their efficacy against Mtb .
- Anticancer Studies : Research focused on the anticancer potential of this compound has shown promising results in inhibiting the growth of various cancer cell lines. The selectivity towards cancer cells versus normal cells suggests a favorable therapeutic index for further development .
- Enzyme Interaction Studies : Molecular docking studies have indicated that the binding interactions of this compound derivatives with target enzymes could lead to significant inhibitory effects on bacterial growth pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-5-chloropyrazine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves chlorination of a pyrazine precursor (e.g., 5-methylpyrazin-2(1H)-one) using thionyl chloride under reflux, followed by esterification with ethanol. Reaction parameters like temperature (reflux conditions), solvent choice (e.g., ethanol), and stoichiometry of thionyl chloride critically affect yield. For example, excessive thionyl chloride may lead to over-chlorination, while insufficient reaction time reduces conversion efficiency. Recrystallization from ethanol or water is recommended for purification .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and NMR to confirm substituent positions (e.g., chlorine at C5, amino at C3).
- HPLC-MS : Use reverse-phase HPLC with UV detection (λ ~254 nm) and mass spectrometry for purity assessment.
- Elemental Analysis : Compare calculated (C: ~34.59%, H: ~2.32%) and experimental values to validate molecular composition .
Q. What are the critical safety considerations during synthesis and handling?
- Methodological Answer : Thionyl chloride (SOCl) releases toxic gases (HCl, SO) and requires a fume hood. Use anhydrous ethanol to avoid exothermic reactions. Personal protective equipment (PPE) and inert atmosphere (N) are mandatory for chlorination steps. Waste disposal must comply with halogenated organic compound protocols .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine at C5 and the amino group at C3 create a polarized pyrazine ring. Computational modeling (DFT) can predict reactive sites: the C5 chlorine deactivates the ring toward electrophilic substitution but enhances nucleophilic aromatic substitution (SNAr) at C2 or C5. Steric hindrance from the ethyl ester group may limit coupling efficiency in Suzuki-Miyaura reactions. Experimental validation using Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids is recommended .
Q. What strategies resolve crystallographic ambiguities in X-ray structures of halogenated pyrazine derivatives?
- Methodological Answer : For X-ray diffraction:
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve heavy-atom (Cl) positions.
- Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Address disorder in the ethyl ester group using PART instructions.
- Validation : Check for missed symmetry (e.g., twinning) with PLATON and validate hydrogen bonding with Mercury .
Q. How can researchers optimize regioselectivity in functionalizing the pyrazine ring for drug discovery?
- Methodological Answer : Use protecting groups (e.g., Boc for the amino group) to direct reactions. For example:
- Amino Protection : BocO in THF stabilizes the amino group, allowing selective chlorination at C5.
- Ester Hydrolysis : Hydrolyze the ethyl ester with NaOH/HO to a carboxylic acid for amide coupling. Monitor regioselectivity via LC-MS and -NMR (if fluorinated reagents are used) .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., solubility, logP)?
- Methodological Answer : Use Schrödinger’s QikProp or SwissADME:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
